

# Physicochemical Properties of Isobutyl Cinnamate

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## Compound of Interest

Compound Name: *Isobutyl cinnamate*

Cat. No.: *B085938*

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**Isobutyl cinnamate** (C<sub>13</sub>H<sub>16</sub>O<sub>2</sub>) is an ester of cinnamic acid and isobutanol, recognized for its fruity, balsamic aroma.[1][2] It is used as a flavoring and fragrance agent.[1][3] While comprehensive experimental thermochemical data is not readily available, its fundamental physical properties have been well-characterized. A summary of these properties is presented in Table 1.

Table 1: Summary of Physicochemical Data for **Isobutyl Cinnamate**

Property	Value	Conditions	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>2</sub>	-	[4]
Molecular Weight	204.26 g/mol	-	[4]
Appearance	Colorless to light yellow liquid	Room Temperature	[1][3]
Boiling Point	287 °C	760.00 mm Hg	[1][5]
Density	1.001 - 1.004 g/mL	25.00 °C	[5]
Refractive Index	1.535 - 1.541	20.00 °C	[5]
Vapor Pressure	0.002 mmHg	20.00 °C	[5]
Flash Point	> 110 °C (> 230 °F)	Closed Cup	[5]
Solubility	Insoluble in water; Soluble in alcohol and fixed oils.	25 °C	[1][5]

## Thermochemical Data of a Structural Analog: Ethyl (E)-Cinnamate

To provide researchers with relevant energetic information, this section details the experimentally determined thermochemical data for ethyl (E)-cinnamate, a close structural analog of **isobutyl cinnamate**. This data was established using high-precision calorimetric techniques.[6][7]

Table 2: Experimental Thermochemical Data for Ethyl (E)-Cinnamate at T = 298.15 K and p° = 0.1 MPa

Thermochemical Quantity	Symbol	Value (kJ·mol <sup>-1</sup> )	Source(s)
Standard Molar Enthalpy of Combustion (liquid)	$\Delta_c H_m^\circ(l)$	$-5819.1 \pm 2.2$	[6]
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H_m^\circ(l)$	$-320.0 \pm 2.5$	[6]
Standard Molar Enthalpy of Vaporization	$\Delta_{\text{vap}} H_m^\circ$	$72.4 \pm 2.5$	[6]
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H_m^\circ(g)$	$-247.3 \pm 2.5$	[1][6]

Note: The gas-phase enthalpy of formation is derived from the liquid-phase enthalpy of formation and the enthalpy of vaporization.

## Experimental Protocols for Thermochemical Analysis

The following sections describe the standard methodologies that would be employed to determine the key thermochemical parameters for an organic liquid like **isobutyl cinnamate**, based on protocols used for analogous cinnamate esters.[6][7]

### Determination of Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase is derived from the experimentally determined standard molar enthalpy of combustion ( $\Delta_c H_m^\circ(l)$ ). This is achieved using a static-bomb combustion calorimeter.

Methodology:

- **Sample Preparation:** A sample of the liquid (e.g., **isobutyl cinnamate**) is weighed and sealed in a container, such as a glass ampoule or polyester bag.
- **Calorimeter Setup:** The sample is placed inside a stainless steel combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere, and the bomb is then filled with high-purity oxygen to a pressure of approximately 3.0 MPa. The bomb is placed within a calorimeter jacket containing a precisely measured quantity of water, which acts as a heat sink.
- **Calibration:** The energy equivalent of the calorimeter,  $\epsilon(\text{cal})$ , is determined by burning a certified standard reference material with a known enthalpy of combustion, such as benzoic acid.<sup>[6]</sup>
- **Combustion:** The sample is ignited via an electrical fuse. The combustion reaction occurs at constant volume. The temperature change of the water in the calorimeter jacket is meticulously recorded with high precision.
- **Data Analysis:** The specific energy of combustion,  $\Delta_{\text{cu}}^\circ$ , is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for factors such as the ignition energy and the formation of nitric acid from residual atmospheric nitrogen.
- **Calculation of Enthalpy of Formation:** The standard molar enthalpy of combustion ( $\Delta_{\text{cHm}}^\circ(\text{l})$ ) is calculated from the energy of combustion. Subsequently, the standard molar enthalpy of formation in the liquid phase ( $\Delta_{\text{fHm}}^\circ(\text{l})$ ) is calculated using Hess's law, based on the known standard enthalpies of formation for the combustion products,  $\text{CO}_2(\text{g})$  and  $\text{H}_2\text{O}(\text{l})$ .<sup>[6]</sup>

## Determination of Enthalpy of Vaporization via Calvet Microcalorimetry

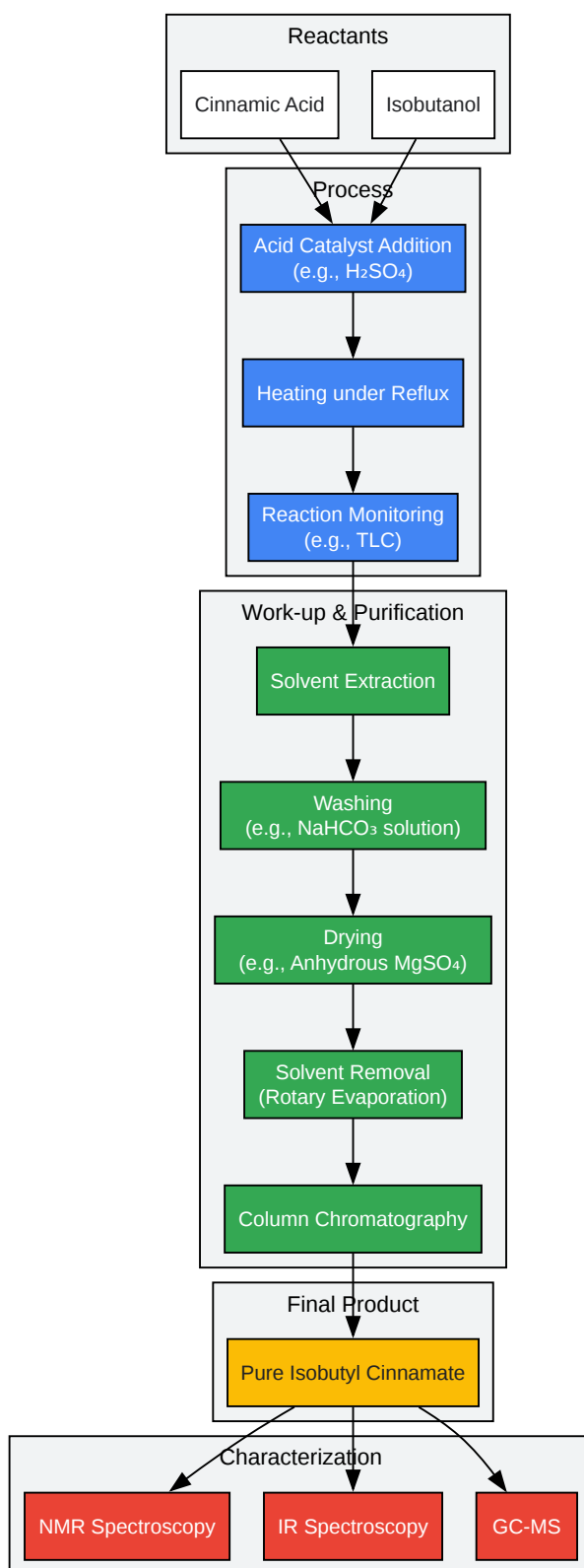
The standard molar enthalpy of vaporization ( $\Delta_{\text{vapHm}}^\circ$ ) is a critical parameter for deriving the gas-phase enthalpy of formation. It can be measured directly using a high-temperature Calvet microcalorimeter.<sup>[6][8][9][10][11]</sup>

Methodology:

- **Sample Preparation:** A small mass (typically 1-5 mg) of the substance is loaded into a thin glass capillary tube, which is then sealed.<sup>[8]</sup>
- **Instrument Setup:** The Calvet microcalorimeter is set to a constant temperature (e.g., 298.15 K). The instrument works in a differential mode, with one cell for the sample and another as a reference.<sup>[8]</sup>
- **Measurement:** The sealed capillary containing the sample is dropped into the heated calorimetric cell. An endothermic peak is registered, corresponding to the heat required to bring the sample to the calorimeter's temperature.
- **Vaporization:** Once thermal equilibrium is reached, the sample and reference cells are simultaneously evacuated. The sample vaporizes, and the instrument records the heat flow associated with this endothermic process.<sup>[8]</sup> This is known as the vacuum drop microcalorimetric technique.<sup>[6][7]</sup>
- **Calibration:** The apparatus is calibrated either electrically via the Joule effect or by measuring the enthalpy of vaporization of a reference substance (e.g., undecane) with a well-established value.<sup>[6][8]</sup>
- **Calculation:** The molar enthalpy of vaporization is calculated from the integrated area of the vaporization peak, corrected for any background contributions, and the molar mass of the sample.<sup>[8]</sup>

## Synthesis Pathway of Isobutyl Cinnamate

**Isobutyl cinnamate** is typically synthesized via Fischer esterification. This process involves the reaction of cinnamic acid with isobutanol in the presence of an acid catalyst.<sup>[12][13]</sup> The general workflow for this synthesis is depicted below.



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Caption: Fischer esterification workflow for the synthesis of **isobutyl cinnamate**.

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